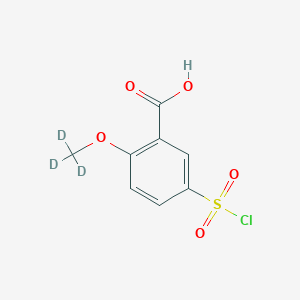

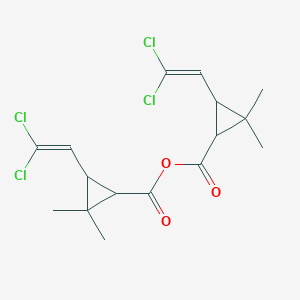

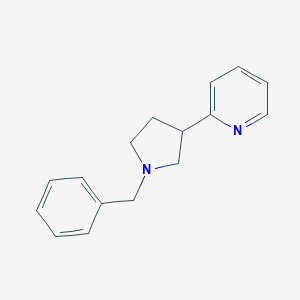

4-chloro-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-chloro-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one is a pyridazinone derivative that has been the subject of various studies due to its potential pharmacological properties. Research has focused on the synthesis and evaluation of its derivatives for various biological activities, including antinociceptive, anticancer, and antagonist activities against specific receptors .

Synthesis Analysis

The synthesis of pyridazinone derivatives typically involves nucleophilic substitution reactions or aroylation processes. For instance, 6-phenyl-5-(N4-aroyl-N1-piperazinyl)-2H-pyridazin-3-ones were synthesized by substituting the chlorine atom of 6-phenyl-5-chloro-2H-pyridazin-3-one or by aroylating N1-piperazinyl-2H-pyridazin-3-one . These methods provide a pathway to introduce various substituents, which can significantly alter the biological activity of the resulting compounds.

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives is characterized by the presence of a pyridazinone core, which is a six-membered heterocyclic ring containing two nitrogen atoms. The substitution at the 5-position with a piperazine ring and at the 6-position with a phenyl group is a common feature in these molecules. The specific arrangement of these groups is crucial for the interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of pyridazinone derivatives is influenced by the presence of the chlorine atom, which can undergo nucleophilic substitution reactions. This reactivity is exploited in the synthesis of various derivatives by introducing different pharmacophoric groups. The reactivity also allows for the generation of compounds with potential antagonist activity, as seen in the synthesis of cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines from related oxazinone adducts .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of different substituents can significantly affect these properties, which in turn can influence the compound's pharmacokinetics and pharmacodynamics. The specific properties of 4-chloro-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one derivatives have not been detailed in the provided papers, but they are likely to be similar to those of related compounds .

Applications De Recherche Scientifique

Antifungal Activity

One study identified derivatives of the compound as potent β-1,3-glucan synthase inhibitors. These inhibitors have shown efficacy in in vivo models of Candida glabrata infection, highlighting their potential as antifungal agents (Ting et al., 2011).

Antidiabetic Activity

Another research avenue explored the synthesis of triazolo-pyridazine-6-yl-substituted piperazines, including close derivatives of the focal compound, evaluating their potential as anti-diabetic drugs. These compounds demonstrated significant DPP-4 inhibition and insulinotropic activities, indicating their potential in diabetes treatment (Bindu et al., 2019).

Anticancer Agents

A series of derivatives were synthesized and evaluated for their cytotoxicity against various human cancer cell lines, including cervical, breast, colon, skin, and lung cancers. Some compounds exhibited good to moderate activity, suggesting their potential as anticancer agents (Murty et al., 2011).

Insecticidal Activity

Research on N-substituted 5–chloro-6-phenylpyridazin-3(2H)-one derivatives based on previous work showed that these compounds possess good insecticidal activities against Plutella xylostella, especially the compounds with >90% activity at 100 mg/L. This suggests their potential application in pest control (Wu et al., 2012).

Antibacterial Activity

Compounds involving the pyridazinone core structure were screened for their antibacterial activities, indicating a potential application in combating bacterial infections (Pitucha et al., 2005).

Propriétés

IUPAC Name |

4-chloro-2-phenyl-5-piperazin-1-ylpyridazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN4O/c15-13-12(18-8-6-16-7-9-18)10-17-19(14(13)20)11-4-2-1-3-5-11/h1-5,10,16H,6-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPCRZRLLNDTCOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352754 |

Source

|

| Record name | 4-Chloro-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one | |

CAS RN |

153276-35-8 |

Source

|

| Record name | 4-Chloro-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis[4-(hydroxymethyl)phenyl] disulfide](/img/structure/B127315.png)

![2-[4-[[(1R,2S)-2-hydroxycyclopentyl]methyl]phenyl]propanoic acid](/img/structure/B127321.png)

![5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B127325.png)